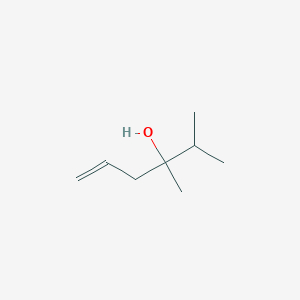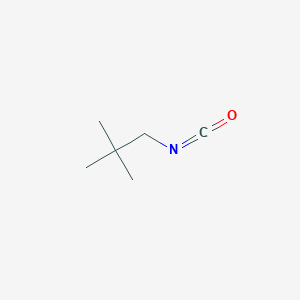
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a synthetic compound that has found significant applications in scientific research. It is a complex molecule that is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has found significant applications in scientific research. It is used as a fluorescent probe to study biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand interactions. It is also used as a tool to study the mechanism of action of various drugs and to develop new drugs. Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has also been used to study the structure and function of various biomolecules such as DNA, RNA, and proteins.
Mecanismo De Acción
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- works by binding to specific biomolecules and undergoing a conformational change that results in fluorescence. The binding of Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- to the biomolecule can be reversible or irreversible depending on the nature of the interaction.
Biochemical and Physiological Effects:
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- does not have any known biochemical or physiological effects. It is a non-toxic compound that is used in very low concentrations in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect very small changes in biomolecule structure and function. It is also easy to use and does not require any special equipment. However, Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has some limitations as well. It can only be used to study biomolecules that have specific binding sites for the compound. It is also not suitable for in vivo studies as it cannot penetrate cell membranes.
Direcciones Futuras
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has several future directions for scientific research. One of the possible directions is to develop new fluorescent probes based on the structure of Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- that can detect different biomolecules and have improved sensitivity. Another direction is to use Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- to study the structure and function of membrane proteins, which are difficult to study using conventional methods. Finally, Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- can be used to develop new drugs that target specific biomolecules and have fewer side effects.
Conclusion:
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a synthetic compound that has found significant applications in scientific research. It is a highly sensitive fluorescent probe that can detect very small changes in biomolecule structure and function. Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has several advantages for lab experiments, and its future directions include developing new fluorescent probes, studying membrane proteins, and developing new drugs.
Métodos De Síntesis
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- can be synthesized using different methods. One of the popular methods is the reaction between 1,3,6,8-tetraacetyl-2-cyclooctene and diethylamine. The reaction takes place in the presence of a base and a solvent such as ethanol. The product is then purified using column chromatography, and the yield is around 30-40%.
Propiedades
Número CAS |
15499-08-8 |
|---|---|
Nombre del producto |
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- |
Fórmula molecular |
C15H23N3O2 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
N-[4-[2-(diethylamino)ethylamino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-14-8-6-13(17-12(3)19)7-9-15(14)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19) |
Clave InChI |
KNJFDLWTZVNZQZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=CC=C(C=CC1=O)NC(=O)C |
SMILES canónico |
CCN(CC)CCNC1=CC=C(C=CC1=O)NC(=O)C |
Otros números CAS |
15499-08-8 |
Sinónimos |
N-[4-[[2-(Diethylamino)ethyl]amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)











